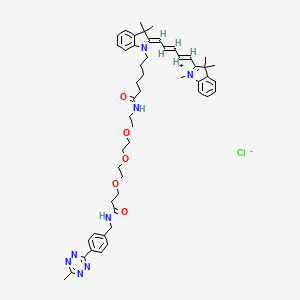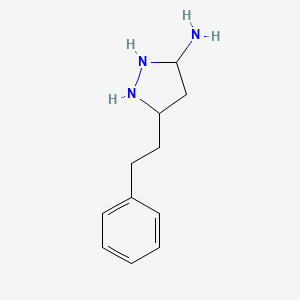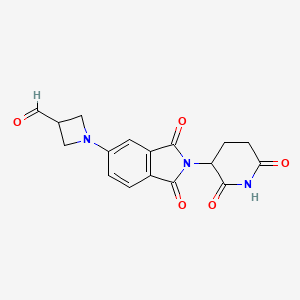
Cy5-PEG3-Tetrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG3-Tetrazin is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol (PEG) units. This compound includes a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This unique property makes this compound a valuable tool in various scientific research applications, particularly in bioorthogonal chemistry and molecular imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-Tetrazin involves the conjugation of Cyanine 5 with three PEG units and a tetrazine group. The process typically starts with the preparation of Cyanine 5, followed by the attachment of PEG units through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG3-Tetrazin primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly selective and occurs rapidly without the need for a catalyst.
Common Reagents and Conditions
The iEDDA reaction between this compound and TCO-containing molecules typically occurs under mild conditions, such as room temperature and neutral pH. Common reagents include TCO-functionalized biomolecules or polymers .
Major Products
The major product of the iEDDA reaction is a stable covalent adduct formed between the tetrazine group of this compound and the TCO group of the target molecule .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG3-Tetrazin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living cells
Medicine: Utilized in molecular imaging for diagnostic purposes, such as tumor imaging and tracking drug delivery
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Cy5-PEG3-Tetrazin involves the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and occurs rapidly, forming a stable covalent bond. The tetrazine group acts as a reactive handle, enabling the selective labeling of target molecules without interfering with biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG4-Tetrazin: Similar to Cy5-PEG3-Tetrazin but contains four PEG units, offering slightly different solubility and biocompatibility properties
Cy7-PEG3-Tetrazin: A derivative of Cyanine 7 (Cy7) with similar properties but different spectral characteristics, making it suitable for different imaging applications
Uniqueness
This compound is unique due to its optimal balance of hydrophilicity and reactivity, making it highly effective for bioorthogonal labeling and imaging applications. Its three PEG units provide sufficient solubility and biocompatibility, while the tetrazine group ensures rapid and selective reactions with TCO-containing molecules .
Eigenschaften
Molekularformel |
C51H65ClN8O5 |
|---|---|
Molekulargewicht |
905.6 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C51H64N8O5.ClH/c1-38-54-56-49(57-55-38)40-26-24-39(25-27-40)37-53-48(61)28-31-62-33-35-64-36-34-63-32-29-52-47(60)23-11-8-16-30-59-44-20-15-13-18-42(44)51(4,5)46(59)22-10-7-9-21-45-50(2,3)41-17-12-14-19-43(41)58(45)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-37H2,1-6H3,(H-,52,53,60,61);1H |
InChI-Schlüssel |
JZCJCUCLPDFIHY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)



![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)

![8-Azabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365114.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12365116.png)


![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
